molecular formula C7H9NO2 B2564577 1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one CAS No. 2166584-94-5

1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one

Cat. No.: B2564577
CAS No.: 2166584-94-5
M. Wt: 139.154
InChI Key: HQACCHHRMWGEPO-UHFFFAOYSA-N
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Description

1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one is a heterocyclic compound that belongs to the oxazolo-pyridine family. This compound is characterized by its unique fused ring structure, which includes both an oxazole and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one typically involves cyclization reactions. One common method involves the interaction of imidates with corresponding hydrazides to form amidrazones, which are then cyclized with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of intermediate compounds that undergo cyclization by refluxing in toluene to form the desired oxazolo-pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxazolo-pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolo-pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the ring structure.

Scientific Research Applications

1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as enzyme inhibition and receptor binding, are of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one is unique due to its specific ring structure and the absence of additional substituents, which allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

1,5,6,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7-8-4-2-1-3-6(8)5-10-7/h1,3,6H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQACCHHRMWGEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(COC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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